![molecular formula C17H19NO2 B2814495 2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-ethoxyphenol CAS No. 1232823-84-5](/img/structure/B2814495.png)
2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-ethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
Environmental Impact and Fate of Chemical Compounds
Environmental Fate of Alkylphenols and Their Ethoxylates
Alkylphenol ethoxylates, which are structurally related to the compound , are widely used in domestic and industrial products. Their degradation in the environment can produce alkylphenols, which can mimic hormones and disrupt endocrine function in wildlife and humans. These compounds tend to accumulate in sediments, and their levels have been found significant in various environmental compartments worldwide (G. Ying, B. Williams, R. Kookana, 2002).
Potential Applications in Disease Diagnosis and Treatment
Amyloid Imaging in Alzheimer's Disease
Radioligands derived from phenyl compounds have been studied for their potential in amyloid imaging, which is crucial for early detection and evaluation of therapies in Alzheimer’s disease. These studies highlight the application of phenyl-derived compounds in developing diagnostic tools for neurodegenerative diseases (A. Nordberg, 2007).
Antioxidant Capacity and Reaction Pathways
Antioxidant Capacity of Phenolic Compounds
The reaction pathways underlying antioxidant capacity assays, like the ABTS/potassium persulfate decolorization assay, involve phenolic nature compounds forming coupling adducts or undergoing oxidation. This understanding aids in assessing the antioxidant potential of phenolic compounds in various applications (I. Ilyasov, V. Beloborodov, I. Selivanova, R. Terekhov, 2020).
Environmental and Health Considerations
Toxicology of Brominated Flame Retardants
The review on novel brominated flame retardants, including their occurrence in indoor environments and potential health risks, stresses the need for more research on their environmental fate and toxicity. This is particularly relevant for compounds structurally related to “2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-ethoxyphenol,” as they may share similar environmental and health implications (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).
特性
IUPAC Name |
2-[(2,5-dimethylphenyl)iminomethyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-4-20-16-7-5-6-14(17(16)19)11-18-15-10-12(2)8-9-13(15)3/h5-11,19H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGLLLFNBDYKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-ethoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

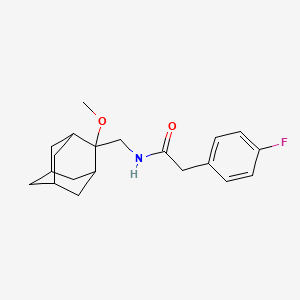

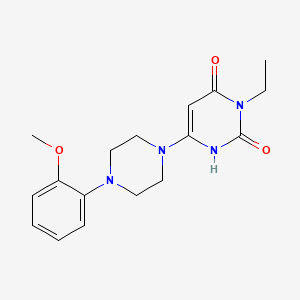
![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2814418.png)
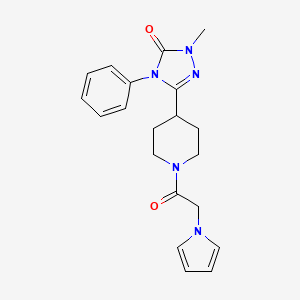
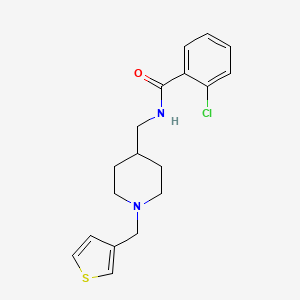
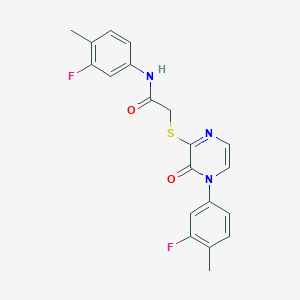
![[(1R,2R)-2-(2,3-Dichlorophenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2814426.png)
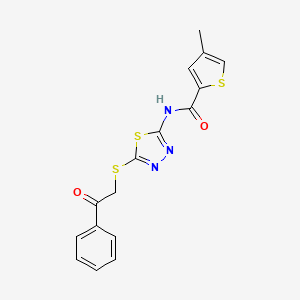
![1-[1-(2-Chloropropanoyl)piperidin-4-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2814429.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2814430.png)
![Spiro[4.5]dec-3-en-2-one](/img/structure/B2814431.png)
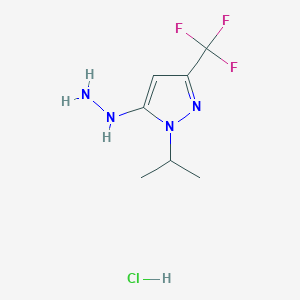
![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2814434.png)